molecular formula C10H7N B1316021 4-Ethynylphenylacetonitrile CAS No. 351002-90-9

4-Ethynylphenylacetonitrile

Cat. No.: B1316021
CAS No.: 351002-90-9
M. Wt: 141.17 g/mol
InChI Key: CZUBOLAETAAHLA-UHFFFAOYSA-N
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Description

4-Ethynylphenylacetonitrile, also known as 4-ethynylbenzeneacetonitrile, is an organic compound with the molecular formula C10H7N. It features a benzene ring substituted with an ethynyl group and an acetonitrile group. This compound is slightly soluble in water but more soluble in organic solvents such as alcohol and ether .

Preparation Methods

4-Ethynylphenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of acetylene chloride with phenylacetonitrile in the presence of a base . This reaction typically requires controlled laboratory conditions to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Ethynylphenylacetonitrile participates in several types of chemical reactions, including:

    Substitution Reactions: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.

    Coupling Reactions: It is commonly used in Suzuki, Heck, and Sonogashira coupling reactions. These reactions typically involve palladium catalysts and are used to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo these reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynylphenylacetonitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the preparation of drug molecules, particularly those requiring a benzene ring with an ethynyl group.

    Dyes and Pigments: It is used in the synthesis of dyes and pigments due to its aromatic structure.

    Materials Science: It can be used in the development of new materials, including polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-ethynylphenylacetonitrile in chemical reactions typically involves the activation of the ethynyl group, which can participate in various coupling reactions. The benzene ring provides stability and can influence the reactivity of the compound. In biological systems, if applicable, the compound’s mechanism would depend on its interaction with specific molecular targets and pathways, although detailed studies on this aspect are limited.

Comparison with Similar Compounds

4-Ethynylphenylacetonitrile can be compared with other similar compounds such as:

These compounds share the ethynyl group but differ in their additional substituents, which can significantly influence their chemical properties and reactivity.

Properties

IUPAC Name

2-(4-ethynylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUBOLAETAAHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581739
Record name (4-Ethynylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-90-9
Record name (4-Ethynylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylphenylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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